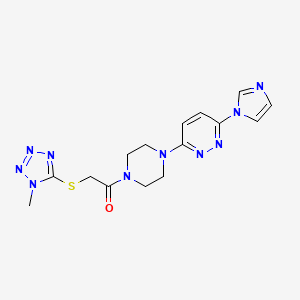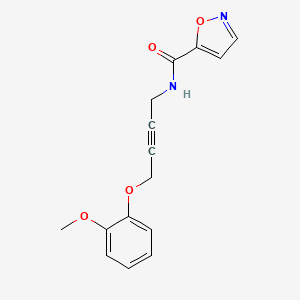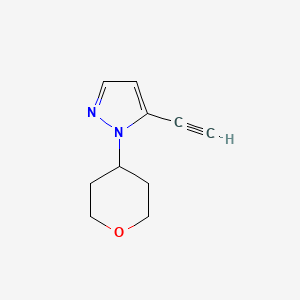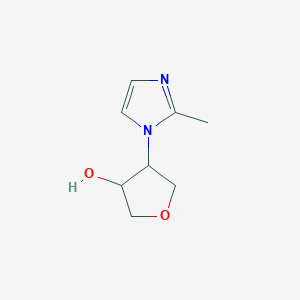![molecular formula C20H14BrN3O B2938478 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide CAS No. 404833-38-1](/img/structure/B2938478.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . A series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives have been synthesized and assessed for activation of glucokinase .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been investigated using various techniques. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, benzimidazole derivatives like N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide are explored for their potential as therapeutic agents due to their structural similarity to naturally occurring biomolecules. They have been investigated for a range of activities, including antimicrobial, anticancer, and antiviral properties . These compounds are particularly significant in the development of new medications that can combat resistant strains of bacteria and other pathogens.
Material Science
In material science, benzimidazole derivatives are utilized for their electronic properties. They serve as n-type dopants in semiconductors for organic electronics, including organic thin-film transistors (OTFTs) and solar cells . The electron-donating characteristics of these compounds make them suitable for enhancing the conductivity and performance of organic electronic devices.
Analytical Chemistry
Benzimidazole derivatives are valuable in analytical chemistry for structural analysis and molecular characterization. Techniques like X-ray crystallography benefit from these compounds to determine the arrangement and stability of molecular structures through intermolecular interactions such as hydrogen bonding and π-π stacking .
Biochemistry
In biochemistry, the study of benzimidazole derivatives extends to understanding their role in biological systems. They are part of the investigation into the biochemical pathways and molecular docking studies, which help in identifying potential targets for drug development .
Medicine
Medically, benzimidazole derivatives are known for their broad-spectrum pharmacological properties. They are present in drugs that treat parasitic diseases, fungal infections, and even cancer. Their modification leads to a variety of active pharmaceutical ingredients with significant clinical applications .
Environmental Science
While direct applications in environmental science are not extensively documented for N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide, related benzimidazole compounds are used in the development of herbicides and pesticides. Their role in environmental toxicology is also studied to understand the impact of such compounds on ecosystems .
Mecanismo De Acción
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis.
Mode of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in the disruption of protein degradation, which can lead to the accumulation of misfolded proteins and cellular stress.
Biochemical Pathways
The inhibition of p97 affects the protein degradation pathway . Under normal conditions, p97 helps in the removal of misfolded proteins. When this process is disrupted, it can lead to the accumulation of such proteins, causing cellular stress and potentially leading to cell death. This mechanism is particularly relevant in the context of cancer cells, where the inhibition of protein degradation can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and have good bioavailability . They are also known to be stable and soluble in established processing solvents .
Result of Action
The result of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide’s action is the disruption of protein degradation, leading to cellular stress and potential cell death . This makes it a promising candidate for the development of anticancer drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide. For instance, light irradiation during device fabrication has been suggested to enhance the orientation of similar compounds, potentially improving their efficacy . Additionally, the compound has been reported to be stable under ambient conditions .
Safety and Hazards
While specific safety and hazard information for “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide” is not available, it’s important to handle all chemicals with care and follow safety protocols. For example, one of the benzimidazole derivatives, N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide, has hazard statements H302, H312, H332 indicating it may be harmful if swallowed, in contact with skin, or if inhaled .
Direcciones Futuras
Benzimidazole and its derivatives have become an important focus in medicinal chemistry due to their wide range of biological activities. Future research may focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . Further studies are also needed to explore the potential of benzimidazole derivatives in the treatment of various diseases.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOJAHNDNWHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2938396.png)

![1-[4-(5-Nitro-1,3-dihydroisoindole-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2938398.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938400.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2938401.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2938403.png)



![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2938411.png)

![(4-Chlorophenyl){3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2938418.png)